molecular formula C18H20N2O3 B5540529 4-ETHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE

4-ETHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE

Cat. No.: B5540529
M. Wt: 312.4 g/mol
InChI Key: IRQOCKMPZYFVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide is 312.14739250 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

Butt et al. (2005) synthesized new diamines, including derivatives similar to N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide, for the creation of novel aromatic polyimides. These polymers exhibited excellent solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C, making them suitable for high-performance materials applications (Butt et al., 2005).

Drug Impurity Identification

Kancherla et al. (2018) identified and isolated seven unknown impurities in Repaglinide, an anti-diabetic drug, using preparative high-performance liquid chromatography. The study showcases the role of advanced analytical techniques in ensuring the purity and safety of pharmaceutical compounds (Kancherla et al., 2018).

Toxicology

Alzogaray (2015) investigated the behavioral and toxicological responses of Rhodnius prolixus, a vector of Chagas disease, to insect repellents including N,N-diethyl-3-methylbenzamide (DEET). Such studies contribute to our understanding of the efficacy and potential environmental impact of chemical repellents (Alzogaray, 2015).

Computational Chemistry and Density Functional Theory

Al‐Sehemi et al. (2017) conducted synthesis and characterization of N,N-diacylaniline derivatives, utilizing density functional theory (DFT) to understand the electronic and structural properties of these compounds. This kind of research aids in the design of materials with tailored properties (Al‐Sehemi et al., 2017).

Antiviral Activity

Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives and evaluated their anti-enterovirus 71 (EV 71) activities. Their findings identified compounds with low micromolar concentrations effective against EV 71, highlighting the potential for developing new antiviral medications (Ji et al., 2013).

Safety and Hazards

The compound is classified as an irritant .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-23-17-11-5-14(6-12-17)18(22)19-15-7-9-16(10-8-15)20(3)13(2)21/h5-12H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQOCKMPZYFVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.